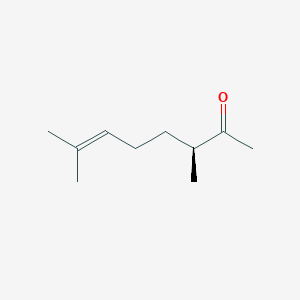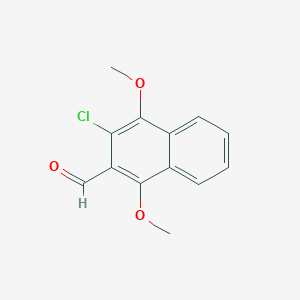
2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- is an aromatic aldehyde compound with the molecular formula C13H11ClO3. It contains a naphthalene ring substituted with a carboxaldehyde group at the 2-position, a chlorine atom at the 3-position, and two methoxy groups at the 1- and 4-positions. This compound is known for its unique structural features, including multiple aromatic bonds, a six-membered ring, and an aldehyde functional group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are appropriately substituted with methoxy groups.
Formylation: The formylation of the naphthalene ring at the 2-position is commonly carried out using the Vilsmeier-Haack reaction, which involves the use of reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 3-chloro-1,4-dimethoxy-.
Reduction: 2-Naphthalenemethanol, 3-chloro-1,4-dimethoxy-.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学研究应用
2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The methoxy groups and chlorine atom contribute to the compound’s overall reactivity and specificity.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxaldehyde, 1,4-dimethoxy-: Lacks the chlorine atom at the 3-position.
2-Naphthalenecarboxaldehyde, 3-chloro-: Lacks the methoxy groups at the 1- and 4-positions.
2-Naphthalenecarboxaldehyde, 3-methoxy-1,4-dimethoxy-: Substituted with a methoxy group instead of a chlorine atom at the 3-position.
Uniqueness
2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- is unique due to the presence of both chlorine and methoxy substituents, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
属性
CAS 编号 |
192809-80-6 |
|---|---|
分子式 |
C13H11ClO3 |
分子量 |
250.68 g/mol |
IUPAC 名称 |
3-chloro-1,4-dimethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H11ClO3/c1-16-12-8-5-3-4-6-9(8)13(17-2)11(14)10(12)7-15/h3-7H,1-2H3 |
InChI 键 |
VEGCBBUDAUZOFE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C2=CC=CC=C21)OC)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


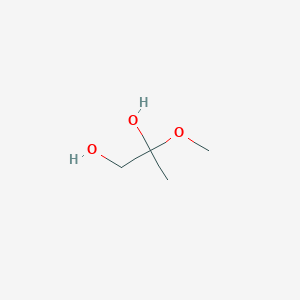
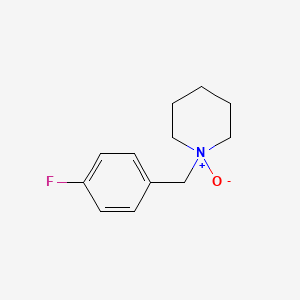
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid](/img/structure/B15162829.png)

![7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-](/img/structure/B15162848.png)
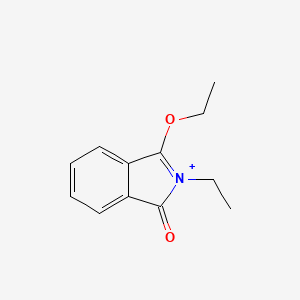
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)
![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
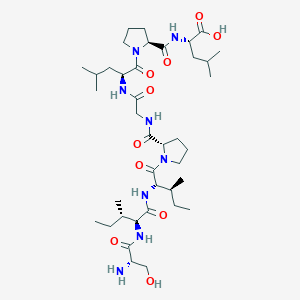
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)



